
3-(2-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide is a chemical compound that belongs to the class of pyrrolidinylphenylamides. It is commonly referred to as F-Phenibut or Fluorophenibut. This compound has been widely studied for its potential therapeutic effects on various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in this area focuses on synthesizing and characterizing novel compounds with potential biological activities. For example, studies have explored the synthesis of various derivatives with fluorine substituents, aiming to investigate their structural and electronic properties through methods like NMR, IR, and mass spectrometry. These efforts lay the groundwork for understanding the compound's reactivity and potential as a scaffold in drug discovery (Manolov, Ivanov, & Bojilov, 2021).
Anticancer Applications
Compounds structurally related to "3-(2-fluorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide" have been studied for their anticancer potential. For instance, novel pyridine-thiazole hybrid molecules demonstrated high antiproliferative activity against various cancer cell lines, including leukemia, glioblastoma, and carcinomas of the colon, breast, and lung. The selectivity of these compounds for cancer cells over normal cells suggests their promise as anticancer agents, inviting further investigation into their mechanisms of action, such as DNA interaction and induced genetic instability (Ivasechko et al., 2022).
Antimicrobial Activity
Research on fluorinated compounds has also extended to antimicrobial activity. Fluorinated benzothiazolo imidazole compounds, for example, have shown promising results against various microbial strains. Such studies highlight the potential of fluorine-containing molecules in developing new antimicrobial agents, with specific compounds demonstrating significant activity against bacterial pathogens (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Fluorescence and Sensing Applications
The fluorescence properties of heterocyclic compounds, particularly those containing fluorophenyl groups, have been explored for potential applications in sensing and imaging. For example, studies have developed fluorescent probes based on structurally similar compounds for selective detection and discrimination tasks, leveraging the unique electronic properties conferred by the fluorophenyl and thiazolyl groups. Such compounds exhibit promising characteristics for environmental and biological sensing applications, including high sensitivity, selectivity, and tunable fluorescence (Wang, Han, Jia, Zhou, & Deng, 2012).
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-14-4-2-1-3-12(14)5-6-15(21)19-13-7-9-20(11-13)16-18-8-10-22-16/h1-4,8,10,13H,5-7,9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGENDPYDEUOLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)
![N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2709236.png)

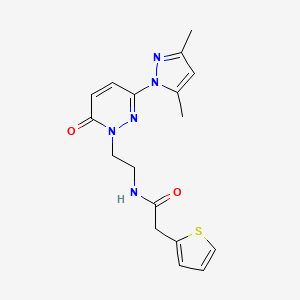

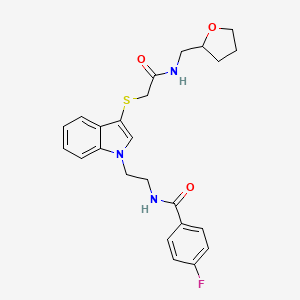
![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)
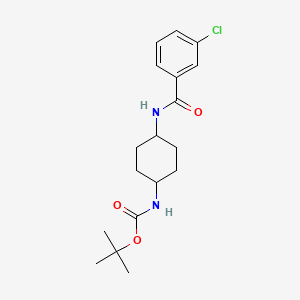

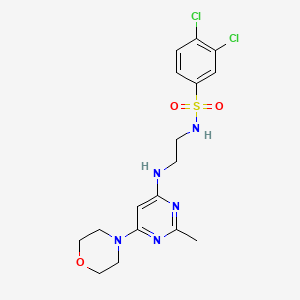
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide](/img/structure/B2709247.png)
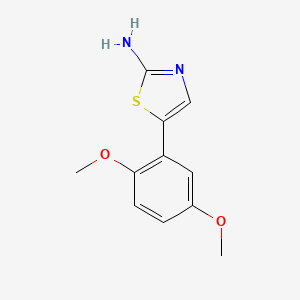
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2709252.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2709255.png)